molecular formula C14H12F3N7 B2720447 2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2379970-82-6

2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B2720447
CAS No.: 2379970-82-6
M. Wt: 335.294
InChI Key: LUTVOTWATONWFF-UHFFFAOYSA-N
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Description

2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a triazole-pyridine moiety

Properties

IUPAC Name

2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7/c1-9-20-12(14(15,16)17)6-13(21-9)19-7-10-8-24(23-22-10)11-2-4-18-5-3-11/h2-6,8H,7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVOTWATONWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group. The triazole-pyridine moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include trifluoromethylating agents, coupling reagents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of a hydrogen atom with the nucleophile.

Scientific Research Applications

2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole-pyridine moiety can form hydrogen bonds and coordinate with metal ions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-chloropyrimidin-4-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine imparts unique properties, such as increased lipophilicity and metabolic stability. This makes the compound more effective in penetrating cell membranes and more resistant to metabolic degradation, enhancing its potential as a therapeutic agent.

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